molecular formula C8H5BrN2O2 B1292552 6-Bromo-1H-indazole-4-carboxylic acid CAS No. 885523-08-0

6-Bromo-1H-indazole-4-carboxylic acid

Cat. No. B1292552
CAS RN: 885523-08-0
M. Wt: 241.04 g/mol
InChI Key: YYONCBWTWPVWRT-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-4-carboxylic acid is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a bromine atom and a carboxylic acid group in this compound suggests it has potential utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromo-indazole derivatives has been explored in various studies. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . Although this does not directly describe the synthesis of this compound, it provides insight into the methods that could be adapted for its synthesis, such as halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of bromo-indazole derivatives has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single-crystal X-ray diffraction, revealing the molecular geometry and arrangement in the solid state . This suggests that similar techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Bromo-indazole compounds can participate in a variety of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, the study on 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid demonstrates its use in labeling studies and as a tool for studying G protein-coupled receptors, indicating the reactivity of the bromo-indazole scaffold in biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-indazole derivatives can be inferred from related compounds. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been described, which contribute to the stability and solubility of the compound . These properties are crucial for the compound's behavior in different environments and its potential applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Derivatives : The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from 5-bromoindazole-3-carboxylic acid, has been synthesized and characterized using spectroscopic methods and X-ray diffraction, indicating its potential in advanced material science and pharmacology (Anuradha et al., 2014).

  • Crystal Structure Analysis : Studies on the crystal structure of derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid provide insights into their crystalline polymorphs, which can be crucial for understanding their stability and bioactivity in pharmaceutical applications (Hu Yong-zhou, 2008).

Chemical Reactions and Mechanisms

  • Regioselective Reactions : Research into the regioselective cross-coupling reactions of boronic acids with dihalo heterocycles, including derivatives of 6-Bromo-1H-indazole-4-carboxylic acid, contributes to the field of organic chemistry, enabling the development of novel compounds (Houpis et al., 2010).

  • Synthesis of Novel Compounds : The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, involving reactions with 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlights its utility in creating new chemical entities with potential therapeutic applications (Gogireddy et al., 2014).

  • Investigation of Enthalpy of Formation : Studies on the enthalpy of formation for indazoles, including derivatives of this compound, provide essential data for theoretical and computational chemistry, aiding in the prediction and understanding of chemical reactions (Orozco-Guareño et al., 2019).

properties

IUPAC Name

6-bromo-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONCBWTWPVWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646521
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885523-08-0
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885523-08-0
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